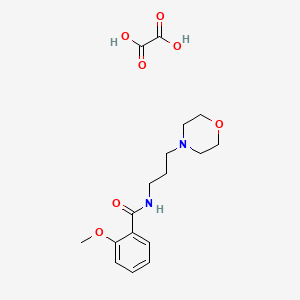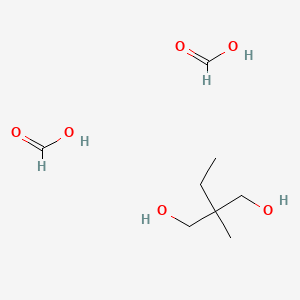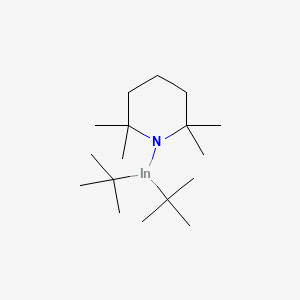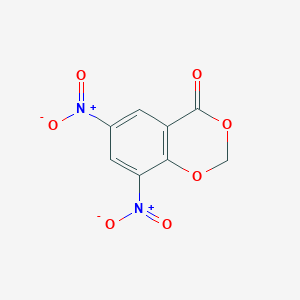![molecular formula C13H25NO5 B14293162 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 115435-95-5](/img/structure/B14293162.png)
13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound known for its unique structure and versatile applications. This compound features an oxirane ring, which is a three-membered cyclic ether, and a tetraoxa-azacyclopentadecane backbone, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide with a tetraoxa-azacyclopentadecane derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different epoxide derivatives, while reduction can lead to the formation of alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane is used as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein interactions, and other biochemical processes .
Medicine
Its unique structure allows for the design of molecules that can target specific biological pathways, making it a promising candidate for therapeutic research .
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .
Mechanism of Action
The mechanism of action of 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate: This compound also features an oxirane ring and is used in similar applications.
Glycidyl methacrylate: Another compound with an oxirane ring, commonly used in the production of epoxy resins.
Uniqueness
What sets 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its tetraoxa-azacyclopentadecane backbone, which provides unique chemical properties and reactivity. This structure allows for a broader range of applications and makes it a valuable compound in both research and industry .
Properties
CAS No. |
115435-95-5 |
|---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
13-(oxiran-2-ylmethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C13H25NO5/c1-3-15-5-7-17-9-10-18-8-6-16-4-2-14(1)11-13-12-19-13/h13H,1-12H2 |
InChI Key |
CMHZCATUJWQVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

